(3S,4R)-3-(Boc-amino)-4-methoxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

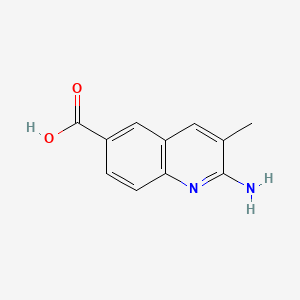

(3S,4R)-3-(Boc-amino)-4-Methoxypiperidin ist eine chemische Verbindung, die zur Klasse der Piperidine gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butoxycarbonyl (Boc)-geschützten Aminogruppe an der 3. Position und einer Methoxygruppe an der 4. Position des Piperidinrings aus. Diese Verbindung wird häufig als Zwischenprodukt bei der Synthese verschiedener Arzneimittel und biologisch aktiver Moleküle verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3S,4R)-3-(Boc-amino)-4-Methoxypiperidin beinhaltet typischerweise den Schutz der Aminogruppe mit einer Boc-Gruppe und die Einführung einer Methoxygruppe an der 4. Position. Eine gängige Methode beinhaltet die Reaktion von 4-Methoxypiperidin mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen und bei einer kontrollierten Temperatur durchgeführt, um den selektiven Schutz der Aminogruppe zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von (3S,4R)-3-(Boc-amino)-4-Methoxypiperidin ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

(3S,4R)-3-(Boc-amino)-4-Methoxypiperidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Boc-geschützte Aminogruppe kann zu einem freien Amin reduziert werden.

Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Halogenide oder Amine können in Gegenwart eines geeigneten Katalysators verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Methoxygruppe zu einem Keton führen, während die Reduktion der Boc-geschützten Aminogruppe zu einem primären Amin führen kann.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-3-(Boc-amino)-4-Methoxypiperidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Es dient als Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen.

Medizin: Es wird bei der Entwicklung von Arzneimitteln verwendet, insbesondere bei der gezielten Behandlung des zentralen Nervensystems.

Industrie: Es wird bei der Produktion von Feinchemikalien und Spezialmaterialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (3S,4R)-3-(Boc-amino)-4-Methoxypiperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Boc-geschützte Aminogruppe kann unter sauren Bedingungen entschützt werden, um ein freies Amin zu bilden, das dann mit verschiedenen biologischen Zielstrukturen interagieren kann. Die Methoxygruppe kann ebenfalls an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein und die Gesamtaktivität der Verbindung beeinflussen.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-3-(Boc-amino)-4-methoxypiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is employed in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (3S,4R)-3-(Boc-amino)-4-methoxypiperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to form a free amine, which can then interact with various biological targets. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (3S,4R)-4-Amino-3-Methoxypiperidin-1-carbonsäure-tert-butylester

- (3S,4R)-1-Boc-4-amino-3-hydroxy-piperidin

- (3S,4R)-4-Amino-3-fluorotetrahydropyran

Einzigartigkeit

(3S,4R)-3-(Boc-amino)-4-Methoxypiperidin ist einzigartig durch das Vorhandensein sowohl einer Boc-geschützten Aminogruppe als auch einer Methoxygruppe am Piperidinring. Diese Kombination von funktionellen Gruppen bietet Vielseitigkeit in chemischen Reaktionen und Anwendungen, was es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Verbindungen macht.

Eigenschaften

Molekularformel |

C11H22N2O3 |

|---|---|

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |

InChI-Schlüssel |

NHVLLFXVGDDNPB-DTWKUNHWSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1OC |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CNCCC1OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)

![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)

![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)